4-[2-chloro-4-(5H-pyrrolo[3,2-d]pyrimidin-4-ylamino)phenoxy]benzonitrile
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Overview
Description
TPKI-60 is a compound known for its potent kinase inhibitory activity. It has been studied extensively for its ability to selectively inhibit specific protein kinases, which are enzymes that play crucial roles in various cellular processes, including signal transduction, cell division, and metabolism .
Preparation Methods
The synthesis of TPKI-60 involves multiple steps, starting with the preparation of key intermediates. The synthetic route typically includes the following steps:
Formation of the Core Structure: The core structure of TPKI-60 is synthesized through a series of reactions, including condensation, cyclization, and functional group modifications.
Functionalization: The core structure is further functionalized to introduce specific substituents that enhance its kinase inhibitory activity. This step often involves reactions such as halogenation, alkylation, and acylation.
Purification: The final compound is purified using techniques such as column chromatography and recrystallization to obtain a high-purity product suitable for biological testing
Chemical Reactions Analysis
TPKI-60 undergoes various chemical reactions, including:
Oxidation: TPKI-60 can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate. The major products of oxidation include hydroxylated derivatives.
Reduction: Reduction of TPKI-60 can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of reduced analogs.
Substitution: TPKI-60 can undergo substitution reactions, where specific substituents on the molecule are replaced with other functional groups. .
Scientific Research Applications
TPKI-60 has a wide range of scientific research applications, including:
Chemistry: TPKI-60 is used as a chemical probe to study kinase signaling pathways and to identify potential drug targets.
Biology: In biological research, TPKI-60 is employed to investigate the role of specific kinases in cellular processes and disease mechanisms.
Medicine: TPKI-60 has shown promise as a therapeutic agent for the treatment of cancers and autoimmune diseases due to its ability to selectively inhibit disease-related kinases.
Industry: In the pharmaceutical industry, TPKI-60 is used in drug discovery and development programs to identify and optimize new kinase inhibitors .
Mechanism of Action
The mechanism of action of TPKI-60 involves the inhibition of specific protein kinases. TPKI-60 binds to the ATP-binding site of the kinase, preventing the transfer of a phosphate group from ATP to the substrate protein. This inhibition disrupts the kinase signaling pathway, leading to altered cellular functions and, in the case of cancer cells, reduced proliferation and increased apoptosis .
Comparison with Similar Compounds
TPKI-60 is compared with other kinase inhibitors such as TPKI-108, UNC10225285A, and UNC10225404A. These compounds also target specific kinases but differ in their selectivity and potency. TPKI-60 is unique due to its high selectivity for certain kinases and its ability to inhibit multiple kinases simultaneously, making it a valuable tool in both research and therapeutic applications .
Similar Compounds
TPKI-108: A kinase inhibitor with validated action against MAPK14 (p38-alpha).
UNC10225285A: Another kinase inhibitor targeting MAPK14 with high selectivity.
UNC10225404A: Similar to TPKI-60, this compound also inhibits MAPK14 but with different potency.
TPKI-60 stands out due to its unique combination of selectivity and multi-target inhibition, making it a versatile compound in the field of kinase research and drug development.
Properties
Molecular Formula |
C19H12ClN5O |
---|---|
Molecular Weight |
361.8 g/mol |
IUPAC Name |
4-[2-chloro-4-(5H-pyrrolo[3,2-d]pyrimidin-4-ylamino)phenoxy]benzonitrile |
InChI |
InChI=1S/C19H12ClN5O/c20-15-9-13(25-19-18-16(7-8-22-18)23-11-24-19)3-6-17(15)26-14-4-1-12(10-21)2-5-14/h1-9,11,22H,(H,23,24,25) |
InChI Key |
IZUCNCXKMINXNV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C#N)OC2=C(C=C(C=C2)NC3=NC=NC4=C3NC=C4)Cl |
Origin of Product |
United States |
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